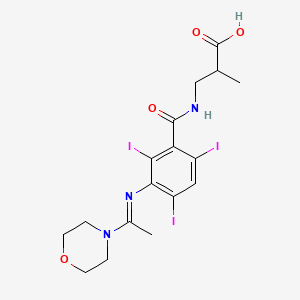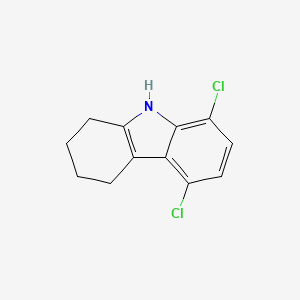
Carbazole,5,8-dichloro-1,2,3,4-tetrahydro-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Carbazole,5,8-dichloro-1,2,3,4-tetrahydro-: is a chlorinated derivative of carbazole, a tricyclic aromatic heterocyclic organic compound. This compound features two benzene rings fused to a nitrogen-containing five-membered ring, with chlorine atoms at the 5 and 8 positions and a tetrahydro structure at the 1,2,3,4 positions.
Synthetic Routes and Reaction Conditions:
Direct Chlorination: The compound can be synthesized by direct chlorination of carbazole under controlled conditions, using chlorine gas in the presence of a suitable catalyst.
Reductive Amination: Another method involves the reductive amination of 5,8-dichlorocarbazole with appropriate amines under reducing conditions.
Industrial Production Methods:
Batch Process: In an industrial setting, the compound is often produced in batch reactors where precise control over temperature, pressure, and reactant concentrations is maintained.
Continuous Flow Process: Some production facilities may use continuous flow reactors to enhance efficiency and scalability.
Types of Reactions:
Oxidation: Carbazole derivatives can undergo oxidation reactions to form various oxidized products.
Reduction: Reduction reactions can be used to convert carbazole derivatives to their reduced forms.
Substitution: Chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromyl chloride (CrO2Cl2).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.
Substitution: Nucleophiles such as hydroxide ions (OH-) and amines are used for substitution reactions.
Major Products Formed:
Oxidation Products: Carbazolequinone and other carbazole-based quinones.
Reduction Products: Tetrahydrocarbazole derivatives.
Substitution Products: Various functionalized carbazole derivatives.
科学的研究の応用
Chemistry: Carbazole derivatives are used in the synthesis of dyes, pigments, and organic semiconductors. Biology: These compounds exhibit biological activities such as antimicrobial, antiviral, and anticancer properties. Medicine: Carbazole derivatives are explored for their potential use in drug development, particularly in cancer therapy. Industry: They are used in the manufacture of high-performance polymers and materials.
作用機序
The mechanism by which Carbazole,5,8-dichloro-1,2,3,4-tetrahydro- exerts its effects involves interaction with molecular targets such as enzymes and receptors. The compound may inhibit specific pathways involved in cell proliferation, leading to its anticancer properties.
類似化合物との比較
Carbazole: The parent compound without chlorination.
Indole: A related heterocyclic compound.
Staurosporine: A natural product with a similar structure.
Uniqueness: Carbazole,5,8-dichloro-1,2,3,4-tetrahydro- is unique due to its specific chlorination pattern and tetrahydro structure, which confer distinct chemical and biological properties compared to its analogs.
特性
CAS番号 |
672310-73-5 |
|---|---|
分子式 |
C12H11Cl2N |
分子量 |
240.12 g/mol |
IUPAC名 |
5,8-dichloro-2,3,4,9-tetrahydro-1H-carbazole |
InChI |
InChI=1S/C12H11Cl2N/c13-8-5-6-9(14)12-11(8)7-3-1-2-4-10(7)15-12/h5-6,15H,1-4H2 |
InChIキー |
FJECQIBJKRZFMN-UHFFFAOYSA-N |
正規SMILES |
C1CCC2=C(C1)C3=C(C=CC(=C3N2)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


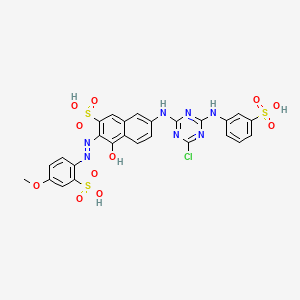
![Octanoic acid,2-[(phenylmethoxy)imino]-](/img/structure/B15348787.png)
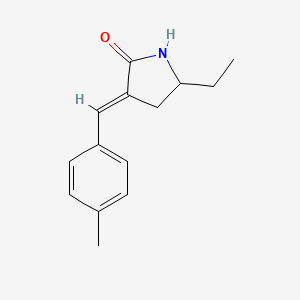
![Acetamide,2-[(1,4-dihydro-5,6-dimethyl-4-oxothieno[2,3-D]pyrimidin-2-YL)thio]-N-(tert-butyl)-](/img/structure/B15348805.png)

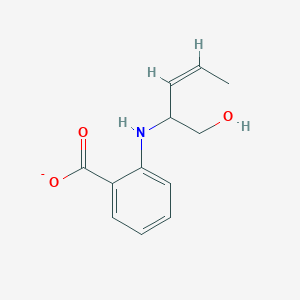
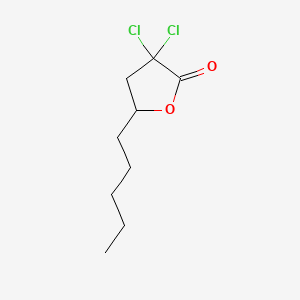

![Pyrazino[2,3-B]pyrazine, decahydro-2,4A,8A-trimethyl-, (4AR,8AS)-rel-(9CI)](/img/structure/B15348840.png)
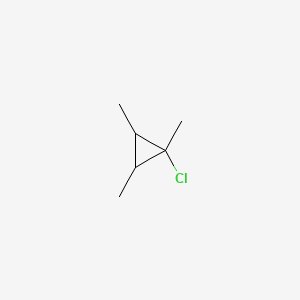
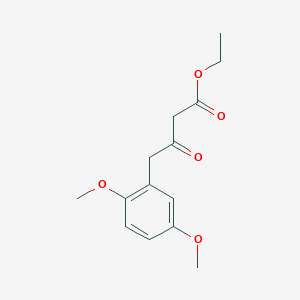
![Bicyclo[2.2.1]heptane-2,7-diol](/img/structure/B15348859.png)
![1-[(Z)-but-2-en-2-yl]aziridine-2-carbonitrile](/img/structure/B15348871.png)
